Cas no 66172-79-0 (bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate)

bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate structure
66172-79-0 structure
Product Name:bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate
CAS-nummer:66172-79-0
MF:C54H95O16P
MW:1031.29628014565
CID:963426
PubChem ID:105315
Update Time:2025-04-19

bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate Chemische en fysische eigenschappen

Naam en identificatie

    • bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate
    • bis[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate
    • 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, 1,1'-(hydrogen phosphate)
    • 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate
    • Bis(17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl) hydrogen phosphate
    • bis[17-(2-nonylphenoxy)-3,6,9,12,15-pentaoxaheptadec-1-yl] hydrogen phosphate
    • Di(nonylphenol hexa(oxyethylene))hydrogen phosphate
    • CXJNUUJXSIVKDP-UHFFFAOYSA-N
    • Bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl]hydrogen phosphate
    • NS00035968
    • 66172-79-0
    • EINECS 266-216-4
    • DTXSID7070426
    • Inchi: 1S/C54H95O16P/c1-3-5-7-9-11-13-15-21-51-23-17-19-25-53(51)67-47-43-63-39-35-59-31-27-57-29-33-61-37-41-65-45-49-69-71(55,56)70-50-46-66-42-38-62-34-30-58-28-32-60-36-40-64-44-48-68-54-26-20-18-24-52(54)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-50H2,1-2H3,(H,55,56)
    • InChI-sleutel: CXJNUUJXSIVKDP-UHFFFAOYSA-N
    • LACHT: P(=O)(O)(OCCOCCOCCOCCOCCOCCOC1C=CC=CC=1CCCCCCCCC)OCCOCCOCCOCCOCCOCCOC1C=CC=CC=1CCCCCCCCC

Berekende eigenschappen

  • Exacte massa: 1030.63605
  • Monoisotopische massa: 1030.636
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 71
  • Aantal draaibare bindingen: 56
  • Complexiteit: 1050
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 10
  • Topologisch pooloppervlak: 167Ų

Experimentele eigenschappen

  • Dichtheid: 1.078
  • Kookpunt: 921.4°C at 760 mmHg
  • Vlampunt: 511.1°C
  • Brekindex: 1.495
  • PSA: 166.52
  • LogboekP: 10.03020
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD